6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is a complex heterocyclic compound It is known for its unique structural features, which include a pyrazole ring fused with a pyrano ring, and substituted with various functional groups such as amino, phenyl, trichlorophenyl, furyl, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate then undergoes a cyclocondensation reaction with malononitrile, aromatic aldehydes, and a suitable catalyst under reflux conditions to yield the desired compound .
Industrial Production Methods
the use of eco-friendly catalysts such as choline chloride-based deep eutectic solvents has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Its complex heterocyclic structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions, given its potential bioactivity.
Mechanism of Action
The mechanism of action of 6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-phenyl-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern, which can influence its reactivity and applications.
6-Amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile: Another structurally related compound with potential biological activity.
Uniqueness
The uniqueness of 6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H13Cl3N4O2 |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H13Cl3N4O2/c24-12-8-14(25)19(15(26)9-12)17-7-6-16(31-17)18-13(10-27)22(28)32-23-20(18)21(29-30-23)11-4-2-1-3-5-11/h1-9,18H,28H2,(H,29,30) |
InChI Key |
XUOIYAJBURTWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)C5=C(C=C(C=C5Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.